
KW-2449
Vue d'ensemble
Description
KW-2449 est un nouvel inhibiteur multikinase qui cible plusieurs kinases, notamment la tyrosine kinase 3 de type FMS, la tyrosine-protéine kinase 1 d'Abelson, la tyrosine-protéine kinase 1 d'Abelson avec la mutation T315I et la kinase Aurora . Il a montré un potentiel significatif dans le traitement de la leucémie, en particulier dans les cas de mutations de la tyrosine kinase 3 de type FMS ou de résistance à l'imatinib .
Applications De Recherche Scientifique
Acute Myeloid Leukemia (AML)
KW-2449 has been extensively studied in AML patients with FLT3 mutations. A phase 1 clinical trial demonstrated:
- Dosing Regimens : Patients received doses ranging from 25 mg to 500 mg daily. The study aimed to determine the maximum tolerated dose and assess pharmacokinetics and pharmacodynamics .
- Efficacy : Significant reductions in peripheral blast counts were observed, indicating potential clinical benefit .
Chronic Myeloid Leukemia (CML)
In CML models, this compound has shown:
- Synergistic Effects with HDAC Inhibitors : Combining this compound with histone deacetylase inhibitors like vorinostat significantly increased apoptosis rates in BCR/ABL positive cells, particularly those resistant to imatinib .
- In Vivo Efficacy : Studies demonstrated prolonged survival in murine models bearing imatinib-resistant ALL when treated with this combination .
Neuronal Applications
Beyond oncology, this compound has been explored for its neuroprotective effects:
- Activation of PI3K-AKT Pathway : It has been shown to alleviate neuronal deficits, suggesting potential applications in neurodegenerative diseases .
Case Study 1: Phase 1 Trial in AML
A study involving patients with FLT3/ITD mutations reported that this compound effectively reduced tumor burden with manageable side effects. Pharmacokinetic analyses indicated rapid absorption and conversion to its active metabolite M1, enhancing its therapeutic profile .
Case Study 2: Combination Therapy in CML
A clinical trial combining this compound with HDAC inhibitors demonstrated enhanced lethality against resistant leukemia cells. The study highlighted the drug's ability to overcome resistance mechanisms and improve patient outcomes .
Data Summary
Application Area | Key Findings | Clinical Relevance |
---|---|---|
Acute Myeloid Leukemia | Significant cytotoxicity in FLT3-mutated cells | Potential for improved AML treatment |
Chronic Myeloid Leukemia | Synergistic effects with HDAC inhibitors | Overcoming drug resistance |
Neuroprotection | Alleviation of neuronal deficits through PI3K-AKT activation | Potential for neurodegenerative diseases |
Mécanisme D'action
Target of Action
KW-2449 is a multikinase inhibitor that primarily targets FLT3, ABL, ABL-T315I, and Aurora kinase . These kinases play crucial roles in cell proliferation and survival, particularly in the context of leukemia .
Mode of Action
This compound exerts its effects by inhibiting the activity of its target kinases. It suppresses the growth of leukemia cells with FLT3 mutations by inhibiting the FLT3 kinase, resulting in the down-regulation of phosphorylated-FLT3/STAT5, G1 arrest, and apoptosis . In FLT3 wild-type human leukemia, it induces the reduction of phosphorylated histone H3, G2/M arrest, and apoptosis . In imatinib-resistant leukemia, this compound contributes to the release of resistance by the simultaneous down-regulation of BCR/ABL and Aurora kinases .
Biochemical Pathways
This compound affects several biochemical pathways. In the context of leukemia, it downregulates the FLT3/STAT5 pathway, leading to G1 arrest and apoptosis . It also reduces the level of phosphorylated histone H3, leading to G2/M arrest and apoptosis in FLT3 wild-type leukemia . Furthermore, it downregulates both BCR/ABL and Aurora kinases in imatinib-resistant leukemia . In the context of Rett syndrome, it has been found to activate the PI3K-AKT signaling pathway .
Pharmacokinetics
It has been reported that this compound is orally active , suggesting that it has good bioavailability. More detailed studies are needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The action of this compound leads to significant molecular and cellular effects. It inhibits the growth of various types of leukemia cells through several mechanisms of action . In the context of Rett syndrome, treatment with this compound alleviated neuronal deficits and transcriptome changes in MECP2-KO human neuronal models .
Méthodes De Préparation
La synthèse du KW-2449 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. La voie de synthèse comprend généralement la formation d'un dérivé d'indazole, qui est ensuite couplé à une partie de benzoyl pipérazine . Les conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés . Les méthodes de production industrielle du this compound sont conçues pour mettre à l'échelle ces procédures de laboratoire tout en maintenant la cohérence et la qualité .
Analyse Des Réactions Chimiques
KW-2449 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels du composé, modifiant potentiellement son activité.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier la structure du composé, affectant son affinité de liaison aux kinases cibles.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines . Les principaux produits formés à partir de ces réactions sont généralement des dérivés du this compound avec des groupes fonctionnels modifiés qui peuvent présenter des activités biologiques différentes .
Applications de la recherche scientifique
This compound a été étudié de manière approfondie pour ses applications dans divers domaines :
Chimie : Il sert de composé modèle pour étudier l'inhibition des kinases et le développement de nouveaux inhibiteurs.
Biologie : this compound est utilisé pour étudier le rôle des kinases dans la signalisation cellulaire et la progression du cancer.
Mécanisme d'action
This compound exerce ses effets en inhibant plusieurs kinases, notamment la tyrosine kinase 3 de type FMS, la tyrosine-protéine kinase 1 d'Abelson et la kinase Aurora . En se liant aux sites actifs de ces kinases, this compound empêche leur phosphorylation et leur activation subséquente . Cette inhibition perturbe les voies de signalisation clés impliquées dans la prolifération et la survie cellulaires, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules leucémiques . La capacité du composé à cibler simultanément plusieurs kinases améliore son efficacité contre divers types de leucémie .
Comparaison Avec Des Composés Similaires
KW-2449 est unique en raison de sa capacité à inhiber plusieurs kinases avec une forte puissance. Les composés similaires comprennent :
Lestaurtinib : Un autre inhibiteur de la tyrosine kinase 3 de type FMS, mais avec une sélectivité de kinase différente.
Midostaurin : Cible la tyrosine kinase 3 de type FMS et d'autres kinases, mais avec un mécanisme d'action différent.
Sorafenib : Un inhibiteur multikinase avec une inhibition plus large des kinases mais des applications cliniques différentes.
La combinaison unique de cibles de kinase et la forte puissance du this compound en font un candidat prometteur pour le traitement de la leucémie, en particulier dans les cas de résistance à d'autres traitements .
Activité Biologique
KW-2449 is a novel multikinase inhibitor primarily investigated for its potential therapeutic effects in various forms of leukemia, particularly those with FLT3 mutations. This compound has garnered attention due to its multifaceted mechanisms of action, which include inhibition of key kinases involved in cancer cell proliferation and survival. The following sections detail the biological activity of this compound, supported by clinical findings, preclinical studies, and relevant data.
This compound targets multiple kinases, including:
- FLT3 : A receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).
- ABL : Associated with chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).
- Aurora Kinase : Involved in cell division and mitosis.
Inhibition of FLT3
This compound has shown significant inhibitory effects on FLT3, leading to:
- Apoptosis : Induction of programmed cell death in leukemia cells harboring FLT3 mutations.
- Cell Cycle Arrest : G1 arrest in FLT3-mutated cells and G2/M arrest in FLT3 wild-type cells .
Efficacy in Preclinical Studies
In various preclinical models, this compound demonstrated potent antitumor activity:
- Xenograft Models : Oral administration resulted in significant tumor growth inhibition in FLT3-mutated xenograft models with minimal bone marrow suppression .
- Combination Therapies : When combined with histone deacetylase inhibitors (HDACIs), this compound enhanced lethality against resistant CML and Ph+ ALL cell lines. This combination therapy increased reactive oxygen species (ROS) generation and DNA damage, leading to higher apoptosis rates .
Clinical Studies
A phase 1 clinical trial evaluated the pharmacodynamics and safety profile of this compound. Key findings included:
- Dose Levels : Patients received doses ranging from 25 mg to 500 mg daily. The maximum tolerated dose was identified as 100 mg daily due to adverse effects like atrial fibrillation .
- Pharmacokinetics : this compound was rapidly absorbed with peak plasma concentrations occurring approximately 2 hours post-administration. Its half-life was determined to be between 2.5 to 3.5 hours .
Case Studies
Recent studies have highlighted the potential of this compound beyond leukemia:
- Rheumatoid Arthritis (RA) : In a study involving collagen-induced arthritis models, this compound reduced joint swelling and inflammatory cytokine levels, indicating its therapeutic potential for RA by inhibiting RIPK1-dependent necroptosis .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Propriétés
IUPAC Name |
[4-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-piperazin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(24-13-11-21-12-14-24)16-8-5-15(6-9-16)7-10-19-17-3-1-2-4-18(17)22-23-19/h1-10,21H,11-14H2,(H,22,23)/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLKKYCXAOBSRM-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C=CC3=NNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)/C=C/C3=NNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026046 | |
Record name | (4-((1E)-2-(1H-Indazol-3-yl)ethenyl)phenyl)-1-piperazinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
841258-76-2, 1000669-72-6 | |
Record name | KW-2449 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841258762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KW 2449 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000669726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-((1E)-2-(1H-Indazol-3-yl)ethenyl)phenyl)-1-piperazinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KW-2449 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D9N67F58G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.